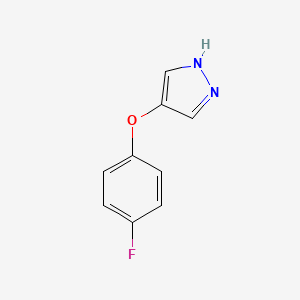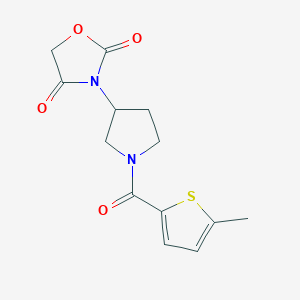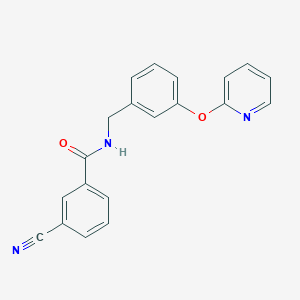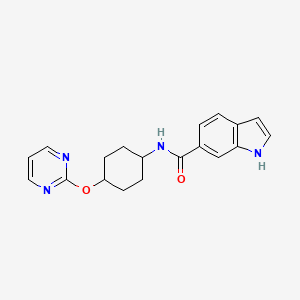
4-(4-Fluorophenoxy)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenoxy)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. This compound is a pyrazole derivative that contains a fluorophenyl group, and it has been synthesized using different methods.
Mechanism of Action
The exact mechanism of action of 4-(4-Fluorophenoxy)-1H-pyrazole is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and analgesic effects, 4-(4-Fluorophenoxy)-1H-pyrazole has been shown to have other biochemical and physiological effects. It has been reported to have antioxidant activity, which makes it a potential candidate for the prevention and treatment of oxidative stress-related diseases. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-Fluorophenoxy)-1H-pyrazole in lab experiments is its high yield and purity when synthesized using the reported method. Additionally, this compound has been extensively studied, and its properties and potential applications are well documented. However, one of the limitations of using this compound is its potential toxicity, which requires caution when handling and using in experiments.
Future Directions
There are several future directions for the study and development of 4-(4-Fluorophenoxy)-1H-pyrazole. One potential direction is the development of new drugs for the treatment of inflammatory diseases and cancer based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound. Another potential direction is the development of new synthesis methods that are more efficient and environmentally friendly. Finally, this compound has potential applications in material science, and further studies are needed to explore its properties and potential applications in this field.
Conclusion
4-(4-Fluorophenoxy)-1H-pyrazole is a promising compound that has potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. The reported synthesis method yields the desired product with a high yield and purity, making it a suitable candidate for lab experiments. This compound has been extensively studied for its anti-inflammatory, analgesic, antitumor, antioxidant, and neuroprotective properties. However, caution is required when handling this compound due to its potential toxicity. Further studies are needed to fully understand the mechanism of action and the potential applications of this compound in different fields.
Synthesis Methods
Several methods have been reported for the synthesis of 4-(4-Fluorophenoxy)-1H-pyrazole. One of the most common methods involves the reaction of 4-fluorophenol with hydrazine hydrate and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. This method yields the desired product with a high yield and purity.
Scientific Research Applications
4-(4-Fluorophenoxy)-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases. Additionally, this compound has been shown to have antitumor activity, which makes it a potential candidate for cancer therapy.
properties
IUPAC Name |
4-(4-fluorophenoxy)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-1-3-8(4-2-7)13-9-5-11-12-6-9/h1-6H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCCYAOIWXAILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CNN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenoxy)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2766325.png)


![2-(1H-1,3-benzodiazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2766330.png)
![Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2766331.png)
![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2766332.png)

![Methyl 2-({[3-(4-fluoro-2-nitrophenoxy)-2-thienyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2766336.png)
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-chlorobenzyl)urea](/img/structure/B2766337.png)

![5-bromo-2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2766341.png)

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2766344.png)